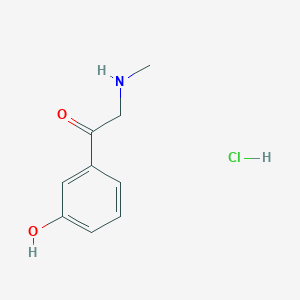

Phenylephrone hydrochloride

Description

Properties

IUPAC Name |

1-(3-hydroxyphenyl)-2-(methylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,10-11H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOGEZWYKPQJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC(=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241221 | |

| Record name | Ethanone, 1-(3-hydroxyphenyl)-2-(methylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94240-17-2 | |

| Record name | 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094240172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-hydroxyphenyl)-2-(methylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94240-17-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D90VCA2N0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacodynamics of Phenylephrine Hydrochloride: An In-Depth Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Phenylephrine (B352888) hydrochloride is a synthetic sympathomimetic amine widely utilized in cardiovascular research as a selective α1-adrenergic receptor agonist. Its well-defined mechanism of action and predictable physiological effects make it an invaluable pharmacological tool for investigating vascular smooth muscle function, autonomic nervous system regulation of blood pressure, and the cellular mechanisms of cardiac hypertrophy. This technical guide provides a comprehensive overview of the pharmacodynamics of phenylephrine, with a focus on its application in cardiovascular research, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

Phenylephrine's cardiovascular effects are primarily mediated by its selective agonism of α1-adrenergic receptors.[1][2] Unlike endogenous catecholamines such as norepinephrine, it exhibits minimal to no activity at β-adrenergic receptors, which allows for the specific investigation of α1-adrenoceptor-mediated pathways.[2]

Upon administration, phenylephrine binds to α1-adrenergic receptors, which are predominantly located on the smooth muscle cells of blood vessels.[1] This binding initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated α-subunit of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1] The resulting increase in intracellular calcium concentration leads to the binding of Ca2+ to calmodulin, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]

Quantitative Pharmacodynamic Data

The affinity and potency of phenylephrine can vary across different α1-adrenoceptor subtypes. This selectivity is crucial for interpreting experimental results.

Table 1: Receptor Binding Affinity and Functional Potency of Phenylephrine

| Receptor Subtype | Test System | Parameter | Value | Reference |

|---|---|---|---|---|

| α1A/D-AR | Rat | pKi | 5.86 | [3] |

| α1B-AR | Hamster | pKi | 4.87 | [3] |

| α1C-AR | Bovine | pKi | 4.70 | [3] |

| α1A/D-AR | Rat | pEC50 | 7.01 | [3] |

| α1B-AR | Hamster | pEC50 | 6.47 | [3] |

| α1C-AR | Bovine | pEC50 | 6.77 |[3] |

pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. pEC50 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

The primary pharmacodynamic effect of phenylephrine is a dose-dependent increase in blood pressure.[4] This is a direct consequence of increased systemic vascular resistance.

Table 2: Hemodynamic Effects of Phenylephrine in Preclinical and Clinical Models

| Species/Model | Administration | Dose | Effect | Reference |

|---|---|---|---|---|

| Anesthetized Mice | Intraperitoneal | N/A | Significant increase in systolic and diastolic blood pressure, stroke volume, and total peripheral resistance. Significant decrease in heart rate. | [5][6][7] |

| Anesthetized Pigs (Preload Dependent) | IV Bolus | 4 µg/kg | Mean Arterial Pressure (MAP) increased from 40 to 65 mmHg. Cardiac Output (CO) increased from 4.1 to 4.9 L/min. | [8] |

| Anesthetized Pigs (Preload Independent) | IV Bolus | 4 µg/kg | MAP increased from 72 to 100 mmHg. CO decreased from 7.0 to 6.0 L/min. | [8] |

| Humans (Post-Cardiac Surgery) | IV Infusion | Up to 1.0 µg/kg/min | MAP increased from 78 to 98 mmHg. CO increased by a median of 0.25 L/min. Pulmonary Artery Wedge Pressure increased from 10.2 to 11.9 mmHg. | [9] |

| Humans (Anesthesia-induced Hypotension) | IV Bolus | 2 µg/kg | MAP, Stroke Volume (SV), CO, Central Venous Pressure (CVP) increased. Pulse Pressure Variation (PPV) decreased from 20% to 9%. | [10] |

| Rats | IV Infusion | 2.14-2.85 µg/kg/min | Sustained MAP increase of 25-46% from baseline, accompanied by pronounced bradycardia. |[11] |

Key Cardiovascular Effects

Hemodynamic Consequences

-

Blood Pressure and Systemic Vascular Resistance (SVR): By inducing vasoconstriction of peripheral arterioles, phenylephrine increases total peripheral resistance (TPR), also known as SVR or afterload.[5][10] This leads to a robust and rapid rise in both systolic and diastolic blood pressure.[12] This predictable pressor effect is the primary reason for its clinical use in treating hypotension and its experimental use in studying blood pressure regulation.[2][12]

-

Heart Rate (Reflex Bradycardia): The sharp increase in arterial blood pressure stimulates baroreceptors in the aortic arch and carotid sinuses. This triggers a baroreflex-mediated increase in vagal (parasympathetic) tone and a decrease in sympathetic outflow to the heart, resulting in a compensatory decrease in heart rate, known as reflex bradycardia.[4][5][13]

-

Cardiac Output and Stroke Volume: The effect of phenylephrine on cardiac output (CO) is complex and highly dependent on the volume status (preload) of the subject.[8][10]

-

In preload-dependent states (e.g., anesthesia-induced vasodilation, hemorrhage), phenylephrine can increase CO.[8][10] It does so by constricting venous capacitance vessels, which increases venous return to the heart (preload), thereby increasing stroke volume via the Frank-Starling mechanism.[8][10]

-

In preload-independent (euvolemic or hypervolemic) states, phenylephrine typically decreases or does not change CO.[5][8] The dominant effect in this scenario is the increased afterload (SVR), which impedes ventricular ejection, thus reducing stroke volume.[14]

-

Cellular Cardiac Effects

In addition to its acute hemodynamic effects, phenylephrine is a potent tool for studying cellular processes in cardiomyocytes, particularly cardiac hypertrophy. Chronic stimulation of α1-adrenoceptors on cardiac myocytes in vitro induces a hypertrophic response characterized by increased cell size and protein synthesis.[15][16] This process involves complex intracellular signaling cascades, including the activation of extracellular signal-regulated kinases (ERK1/2) and Ca2+/calmodulin-dependent protein kinase II (CaMKIIδ).[15][17][18]

Experimental Protocols in Cardiovascular Research

In Vitro Vasoconstriction Assay (Isolated Aortic Rings)

This protocol assesses the direct vasoconstrictor effect of phenylephrine on vascular smooth muscle.

-

Tissue Preparation: Euthanize a rodent (e.g., Sprague Dawley rat) via an approved protocol. Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Ring Mounting: Clean the aorta of adherent tissue and cut it into 2-3 mm rings. Suspend the rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, replacing the buffer every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). After washout and return to baseline, test endothelial integrity with acetylcholine (B1216132) following pre-constriction with phenylephrine (10⁻⁶ M).[19]

-

Dose-Response Curve: Add phenylephrine to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻⁹ M to 10⁻⁵ M.[19] Record the contractile force after each addition until a maximal response is achieved.

-

Data Analysis: Plot the contractile force against the logarithm of the agonist concentration to generate a dose-response curve and calculate parameters like EC50 and Emax.

In Vivo Hemodynamic Assessment in Anesthetized Rodents

This protocol measures the systemic cardiovascular response to phenylephrine.

-

Animal Preparation: Anesthetize a mouse or rat with an appropriate anesthetic (e.g., isoflurane).[5][6] Intubate the animal for mechanical ventilation to maintain stable respiratory function. Maintain body temperature using a heating pad.

-

Catheterization: Surgically place a solid-state pressure catheter into the carotid artery or aortic arch for high-fidelity blood pressure measurement.[5][6] For cardiac output measurement, place a transit-time flow probe around the ascending aorta.[5][6] Place a catheter in the jugular vein for intravenous drug administration.

-

Baseline Recording: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters, including blood pressure, heart rate, and cardiac output, for at least 15-20 minutes.

-

Phenylephrine Administration: Administer phenylephrine as either an intravenous (IV) bolus, a continuous IV infusion, or an intraperitoneal (IP) injection.[5][6][8] The route and dose will depend on the specific research question.

-

Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment using a data acquisition system.

-

Data Analysis: Analyze the changes in mean arterial pressure, heart rate, cardiac output, and calculate systemic vascular resistance (SVR = MAP / CO) in response to the drug.

Conclusion

Phenylephrine hydrochloride remains a cornerstone pharmacological agent in cardiovascular research. Its selective α1-adrenergic agonism provides a reliable method for inducing vasoconstriction, increasing blood pressure, and studying the baroreflex response. Furthermore, its utility extends to cellular studies investigating the molecular pathways of cardiac hypertrophy. A thorough understanding of its dose-dependent effects and the influence of the subject's physiological state, particularly preload dependency, is critical for the accurate design and interpretation of cardiovascular research studies.

References

- 1. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 2. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. drugs.com [drugs.com]

- 5. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of phenylephrine on cardiac output and venous return depend on the position of the heart on the Frank-Starling relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The haemodynamic effects of phenylephrine after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylephrine increases cardiac output by raising cardiac preload in patients with anesthesia induced hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Articles [globalrx.com]

- 13. Phenylephrine increases T wave shock energy required to induce ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylephrine: Low Blood Pressure Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 15. Chronic activation of extracellular-signal-regulated protein kinases by phenylephrine is required to elicit a hypertrophic response in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of phenylephrine-induced cardiomyocyte hypertrophy by activation of multiple adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CaMKIIδ meditates phenylephrine induced cardiomyocyte hypertrophy through store-operated Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Vasomotor responses are similar between outbred UM-HET3 and inbred C57BL/6J male and female mouse mesenteric resistance arteries [frontiersin.org]

Phenylephrine hydrochloride signaling pathways in cardiomyocytes.

An In-depth Technical Guide to Phenylephrine (B352888) Hydrochloride Signaling in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine (PE) hydrochloride is a selective α1-adrenergic receptor (α1-AR) agonist widely utilized in experimental models to induce cardiomyocyte hypertrophy, a key component of cardiac remodeling. Understanding the intricate signaling pathways activated by PE is crucial for developing therapeutic strategies against pathological cardiac hypertrophy and subsequent heart failure. This technical guide provides a comprehensive overview of the core signaling cascades initiated by PE in cardiomyocytes, including the canonical Gq-protein coupled pathway, the mitogen-activated protein kinase (MAPK) cascades, and calcium-dependent signaling networks. We present quantitative data from key studies, detail common experimental protocols, and provide visual diagrams of the signaling architecture to facilitate a deeper understanding of these cellular mechanisms.

Core Signaling Pathways

Phenylephrine primarily exerts its effects on cardiomyocytes by binding to α1-adrenergic receptors, which are Gq-protein coupled receptors (GPCRs).[1][2][3] This initial binding event triggers a cascade of intracellular signaling events that ultimately lead to the hypertrophic phenotype, characterized by increased protein synthesis and cell size.[4][5]

The Canonical Gq/Phospholipase C Pathway

The quintessential pathway activated by PE is the Gq-mediated activation of phospholipase C (PLC).[2][6][7]

-

Receptor Activation: PE binds to the α1-AR, inducing a conformational change that activates the associated heterotrimeric Gq protein.[1][8]

-

PLC Activation: The activated α-subunit of Gq (Gαq) stimulates the enzyme phospholipase C (PLC).[2][7]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7][9]

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors (IP3Rs) on the membrane of the sarcoplasmic reticulum (SR).[9][10] This binding opens the IP3R channels, leading to a rapid release of stored calcium (Ca2+) into the cytosol.[7][9]

-

DAG-Mediated PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family.[9][11] Activated PKC isoforms (e.g., PKCα, βI, βII, and ε) phosphorylate a multitude of downstream targets, contributing to changes in gene expression and protein function that drive hypertrophy.[12][13]

Figure 1: Canonical Gq/PLC signaling pathway activated by phenylephrine.

Mitogen-Activated Protein Kinase (MAPK) Pathways

PE is a potent activator of several MAPK cascades, which are critical for transducing signals from the cell surface to the nucleus to regulate gene expression.[14]

-

ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is essential for PE-induced protein synthesis.[4][15] Activation proceeds through the classical Ras/Raf/MEK/ERK cascade.[4] Studies have shown that a sustained, prolonged activation of ERK, not just a transient peak, is required to elicit the full hypertrophic response.[5] Activated ERK can phosphorylate and activate downstream kinases like p90 ribosomal S6 kinase (p90RSK), which plays a role in protein synthesis.[4][15]

-

p38 MAPK and JNK Pathways: The stress-activated protein kinases p38 and JNK are also stimulated by PE.[14] While their roles are complex, they have been implicated in both hypertrophic signaling and, under high levels of Gq activation, apoptotic pathways.[14][16]

Calcium-Dependent Signaling

The IP3-mediated rise in intracellular Ca2+ concentration is a critical node that activates multiple downstream hypertrophic signaling branches beyond PKC.

-

Calcineurin-NFAT Pathway: The sustained increase in cytosolic Ca2+ activates calcineurin, a Ca2+/calmodulin-dependent phosphatase.[10][17] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[10][18] This dephosphorylation unmasks a nuclear localization signal, causing NFAT to translocate to the nucleus and activate the transcription of hypertrophic genes, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[17][19]

-

CaMKII Pathway: PE stimulation increases the expression and activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[20][21] CaMKII is a multifunctional kinase that can phosphorylate numerous targets involved in excitation-contraction coupling and gene expression.[21] Its activation by PE has been linked to the enhancement of store-operated Ca2+ entry (SOCE), further contributing to the hypertrophic signaling environment.[20]

Figure 2: Overview of major signaling cascades downstream of phenylephrine.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of phenylephrine on cardiomyocytes.

Table 1: Phenylephrine-Induced Hypertrophic Changes

| Parameter | Stimulus | Observation | Reference(s) |

|---|---|---|---|

| Cell Size Increase | 10 µM PE | 35% increase | [22] |

| Cell Size Increase | PE (48h) | 49% increase | [5] |

| Protein Synthesis | PE | 35 ± 6% enhancement | [5] |

| SERCA2 Protein Levels | PE | Reduced to ~50% of control | [23][24] |

| ANP, BNP, MYH7 mRNA | 50 µM PE (48h) | Significant increase |[25] |

Table 2: Modulation of Intracellular Signaling

| Parameter | Stimulus | Observation | Reference(s) |

|---|---|---|---|

| ERK1 Phosphorylation | 10 µM PE | 14-fold increase | [4] |

| ERK2 Phosphorylation | 10 µM PE | 8.8-fold increase | [4] |

| TSC2 Phosphorylation | PE | 2-3 fold increase | [4] |

| Na+/Ca2+ Exchange Current | PE | Stimulated by up to 31.0 ± 5.4% | [6] |

| c-fos Gene Expression | PE | Significant upregulation within 30 min |[22] |

Key Experimental Protocols

This section outlines common methodologies used to study phenylephrine-induced cardiomyocyte hypertrophy.

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

NRVMs are a standard in vitro model for studying cardiac hypertrophy.

-

Isolation: Hearts are excised from 1-2 day old Sprague-Dawley rat pups. Ventricles are minced and subjected to multiple rounds of enzymatic digestion (e.g., using trypsin and collagenase) to dissociate the tissue into a single-cell suspension.

-

Pre-plating: The cell suspension is plated onto uncoated culture dishes for 60-90 minutes. During this time, cardiac fibroblasts, which attach more rapidly, adhere to the dish, enriching the non-adherent cell population for myocytes.

-

Plating: The myocyte-enriched supernatant is collected and plated onto dishes pre-coated with an extracellular matrix component, such as fibronectin or gelatin, to promote attachment.

-

Culture: Cells are typically cultured in a medium like DMEM/F12 supplemented with fetal bovine serum (FBS) and antibiotics. A mitotic inhibitor (e.g., BrdU or Ara-C) is often included to prevent the proliferation of any contaminating fibroblasts.

Induction and Assessment of Hypertrophy

-

Serum Starvation: After 24-48 hours in culture, cells are typically serum-starved for 12-24 hours to establish a quiescent baseline state.

-

Phenylephrine Treatment: Hypertrophy is induced by treating the cells with phenylephrine (commonly 10-100 µM) in serum-free media for 24-72 hours.[5][22][26][27] An α1-AR antagonist like prazosin (B1663645) can be used as a negative control to confirm receptor specificity.[5]

-

Assessment of Cell Size:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a sarcomeric protein like α-actinin. The cell surface area is then quantified from micrographs using imaging software (e.g., ImageJ).[25]

-

-

Assessment of Protein Synthesis:

-

Radiolabel Incorporation: Cells are incubated with a radiolabeled amino acid (e.g., [3H]-leucine) during the final hours of PE treatment. The amount of incorporated radioactivity in the protein fraction is measured by scintillation counting as an index of protein synthesis rate.[13]

-

-

Assessment of Gene Expression:

Figure 3: Experimental workflow for studying PE-induced hypertrophy in NRVMs.

Analysis of Signaling Pathways

-

Western Blotting: This is the primary method for analyzing the activation state of signaling proteins.

-

Lysis: Following PE treatment (often for short time courses, e.g., 5-60 minutes, for kinase activation), cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined (e.g., by BCA assay).

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for a phosphorylated (activated) form of a protein (e.g., anti-phospho-ERK) and a primary antibody for the total amount of that protein.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.[4]

-

Conclusion

Phenylephrine hydrochloride is an invaluable tool for dissecting the molecular underpinnings of cardiac hypertrophy. Its action through the α1-adrenergic receptor initiates a complex and interconnected web of signaling pathways, dominated by the Gq/PLC axis, MAPK cascades, and downstream Ca2+-dependent effectors like calcineurin and CaMKII. These pathways converge to alter gene expression and increase protein synthesis, culminating in the hypertrophic growth of cardiomyocytes. The experimental protocols and quantitative data provided herein serve as a guide for researchers aiming to investigate these fundamental mechanisms, with the ultimate goal of identifying novel therapeutic targets to combat pathological cardiac remodeling.

References

- 1. Cardiac Hypertrophy and Heart Failure Development Through Gq and CaM Kinase II Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic activation of extracellular-signal-regulated protein kinases by phenylephrine is required to elicit a hypertrophic response in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 8. ahajournals.org [ahajournals.org]

- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 10. The IP3 Receptor Regulates Cardiac Hypertrophy in Response to Select Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Phenylephrine preconditioning involves modulation of cardiac sarcolemmal K(ATP) current by PKC delta, AMPK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Activation of protein kinase cascades in the heart by hypertrophic G protein-coupled receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced Galphaq signaling: a common pathway mediates cardiac hypertrophy and apoptotic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of thapsigargin and phenylephrine on calcineurin and protein kinase C signaling functions in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 20. CaMKIIδ meditates phenylephrine induced cardiomyocyte hypertrophy through store-operated Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of phenylephrine-induced cardiomyocyte hypertrophy by activation of multiple adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phenylephrine hypertrophy, Ca2+-ATPase (SERCA2), and Ca2+ signaling in neonatal rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. karger.com [karger.com]

- 26. Phenylephrine promotes phosphorylation of Bad in cardiac myocytes through the extracellular signal-regulated kinases 1/2 and protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Dose-dependent Effects of PRC2 and HDAC Inhibitors on Cardiomyocyte Hypertrophy Induced by Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Cellular Uptake and Metabolism of Phenylephrine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the in vitro cellular uptake, metabolism, and associated signaling pathways of phenylephrine (B352888) hydrochloride (PE). It is designed to serve as a detailed resource for professionals in pharmacology and drug development, offering structured data, in-depth experimental protocols, and clear visual representations of complex biological processes. The guide synthesizes current knowledge to facilitate further research and development in areas involving this widely used alpha-1 adrenergic receptor agonist.

Introduction

Phenylephrine (PE) is a synthetic sympathomimetic amine that acts primarily as a selective alpha-1 adrenergic receptor agonist.[1][2] It is clinically utilized for its vasoconstrictive and mydriatic properties, commonly found in formulations for nasal decongestion, hypotension management during anesthesia, and ophthalmic applications.[1][3] A thorough understanding of its cellular transport and metabolic fate is critical for optimizing therapeutic efficacy, predicting drug interactions, and assessing safety profiles. This guide details the in vitro methodologies used to study these processes, summarizes key quantitative findings, and illustrates the underlying molecular pathways.

Cellular Uptake

The cellular uptake of phenylephrine is a critical first step for both its pharmacological action and subsequent metabolism. In sympathetic neurons, its structural similarity to norepinephrine (B1679862) allows it to be transported by the neuronal norepinephrine transporter (NET).[4][5] Once inside the neuron, it can be taken up into storage vesicles by the vesicular monoamine transporter (VMAT).[4] This vesicular storage protects the molecule from rapid degradation by intracellular enzymes like monoamine oxidase.[4][5]

While specific kinetic data for PE uptake across various non-neuronal cell types in vitro is not extensively detailed in the available literature, studies in cardiomyocytes have investigated the downstream metabolic effects following PE stimulation, such as alterations in glucose uptake.[6]

Quantitative Data on Cellular Transport

The following table summarizes kinetic parameters related to phenylephrine transport and effects observed in in vitro and ex vivo models.

| Parameter | Model System | Value | Reference |

| Initial Accumulation Rate | Isolated Rat Heart | 0.72 ± 0.15 mL/min/g wet weight | [4] |

| Apparent Absorption Rate | Normal Human Eye (Topical) | 1.47 ± 0.28 hour⁻¹ | [7] |

| Apparent Elimination Rate | Normal Human Eye (Topical) | 1.31 ± 0.19 hour⁻¹ | [7] |

In Vitro Metabolism

The disposition of phenylephrine is largely governed by extensive metabolism.[8][9] The primary metabolic transformations are Phase II sulfation and Phase I oxidative deamination by monoamine oxidase (MAO).[1][8][9] Glucuronidation is also considered a potential, albeit less prominent, metabolic pathway.[8]

Sulfation

Sulfation is a major pathway for phenylephrine metabolism.[10][11][12] In vitro studies using a panel of twelve human cytosolic sulfotransferases (SULTs) have definitively identified SULT1A3 as the primary enzyme responsible for the sulfation of phenylephrine.[10][11][12] The resulting metabolite is phenylephrine-3-O-sulfate.[13] This enzymatic reaction occurs in metabolically active cells, such as HepG2 human liver cancer cells.[10][11]

Oxidative Deamination

The other principal metabolic route is oxidative deamination, catalyzed by ubiquitously expressed monoamine oxidase (MAO) enzymes, including MAO-A and MAO-B.[1][2][8] This reaction produces the major metabolite, m-hydroxymandelic acid, which accounts for a significant portion of a given dose.[9][14] The importance of MAO in PE clearance has been demonstrated in studies where MAO inhibition significantly slows the washout of radiolabeled phenylephrine from tissues.[4][5]

Quantitative Metabolic Data

The table below presents key findings related to the in vitro metabolism of phenylephrine.

| Enzyme/Process | Key Finding | Cell/System Used | Reference |

| Sulfation | |||

| SULT1A3 | Identified as the SULT with the strongest sulfating activity towards phenylephrine. | Recombinant human SULTs, HepG2 cells | [10][11][12] |

| pH Optimum | The enzyme exhibits a broad pH optimum for phenylephrine sulfation spanning 7.0 – 10.5. | Recombinant SULT1A3 | [10][11][12] |

| Kinetic Activity | SULT1A3-mediated sulfation of phenylephrine is of the same order of magnitude as its sulfation of dopamine. | Recombinant SULT1A3 | [10][11][12] |

| Oxidative Deamination | |||

| Monoamine Oxidase (MAO) | Inhibition of MAO significantly slows the clearance of phenylephrine from the heart during washout. | Isolated Rat Heart | [4] |

| Metabolite Formation | m-hydroxymandelic acid is the primary metabolite, accounting for ~57% of the dose in vivo. | Human studies (in vivo) | [9][14] |

Signaling Pathways

As an alpha-1 adrenergic agonist, phenylephrine initiates a cascade of intracellular signaling events upon binding to its receptor. These pathways are fundamental to its physiological effects, such as vasoconstriction and cardiac hypertrophy.[15]

Gq-PLC-Calcium Signaling

The canonical pathway involves the activation of a Gq protein, which in turn stimulates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][16][17] This rise in intracellular Ca²⁺ is a central event that leads to various cellular responses.

Downstream Calcium-Dependent Pathways

The elevation in intracellular Ca²⁺ activates several downstream effectors:

-

Calcineurin-NFAT Pathway: In cardiac fibroblasts, phenylephrine-induced Ca²⁺ signals activate the phosphatase calcineurin (CaN). CaN then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), promoting its translocation to the nucleus to regulate gene expression related to cell proliferation.[18][19]

-

CaMKII Activation: In ventricular myocytes, the Ca²⁺ signal can activate Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which contributes to processes like CREB phosphorylation.[20]

ERK/mTOR Pathway and Protein Synthesis

In cardiomyocytes, phenylephrine is a known hypertrophic agent that stimulates protein synthesis.[15] This response is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[15] Activation of ERK is essential for the subsequent stimulation of the mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[15]

Visualizations of Pathways and Workflows

Phenylephrine Metabolic Pathways

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 3. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Influence of vesicular storage and monoamine oxidase activity on [11C]phenylephrine kinetics: studies in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitivity of [11C]phenylephrine kinetics to monoamine oxidase activity in normal human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of topical phenylephrine hydrochloride in the normal human eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. droracle.ai [droracle.ai]

- 10. Sulfation of Phenylephrine by the Human Cytosolic Sulfotransferas...: Ingenta Connect [ingentaconnect.com]

- 11. Sulfation of phenylephrine by the human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of phenylephrine 3-O-sulfate as the major in vivo metabolite of phenylephrine to facilitate its pharmacokinetic and metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. imrpress.com [imrpress.com]

- 19. Phenylephrine promotes cardiac fibroblast proliferation through calcineurin-NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Signaling Pathway for Endothelin-1- and Phenylephrine-Induced cAMP Response Element Binding Protein Activation in Rat Ventricular Myocytes: Role of Inositol 1,4,5-Trisphosphate Receptors and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]

Effects of phenylephrine hydrochloride on intracellular calcium concentration.

An In-depth Technical Guide on the Effects of Phenylephrine (B352888) Hydrochloride on Intracellular Calcium Concentration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine hydrochloride, a potent and selective α1-adrenergic receptor agonist, is widely utilized in clinical practice for its vasoconstrictive properties, primarily to manage hypotension and as a nasal decongestant.[1][2] The physiological effects of phenylephrine are fundamentally linked to its ability to modulate intracellular calcium concentration ([Ca2+]i). This technical guide provides a comprehensive overview of the molecular mechanisms by which phenylephrine elevates [Ca2+]i, details common experimental protocols for its measurement, presents quantitative data from various cell types, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: The α1-Adrenergic Receptor-Gq Pathway

Phenylephrine exerts its primary effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][[“]] This interaction initiates a well-defined signaling cascade that culminates in the release of calcium from intracellular stores.

The sequence of events is as follows:

-

Receptor Binding and Gq Protein Activation: Phenylephrine binds to the α1-adrenergic receptor, inducing a conformational change. This change activates the associated heterotrimeric Gq protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ subunits.[1][5]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[1][6][7]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6][8]

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm to the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) in muscle cells.[5][8] It binds to IP3 receptors (IP3R), which are ligand-gated Ca2+ channels on the ER/SR membrane. This binding triggers the opening of the channels and the rapid release of stored Ca2+ into the cytosol, leading to a sharp increase in intracellular calcium concentration.[1][9]

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC).[6][8] PKC then phosphorylates various downstream target proteins, contributing to the full physiological response, which can include modulation of other ion channels and transcription factors.

Quantitative Analysis of Phenylephrine-Induced Calcium Changes

The response of intracellular calcium to phenylephrine is dose-dependent and varies across different cell types. The initial response is typically a rapid, transient peak in [Ca2+]i, followed by a lower, sustained plateau phase or a series of oscillations.[7] The initial peak is primarily due to release from intracellular stores, while the sustained phase often involves the influx of extracellular calcium.[7]

| Cell Type | Phenylephrine (PE) Conc. | Basal [Ca2+]i (nM) | Peak [Ca2+]i (nM) | Observations | Reference(s) |

| Canine Pulmonary Artery Smooth Muscle Cells (PASMCs) | 10 µM | 96 ± 4 | 650 ± 26 | Induced sustained oscillations with a frequency of 1.35/min. | [10] |

| Canine Pulmonary Artery Smooth Muscle Cells (PASMCs) | 10 µM | 103 ± 6 | 632 ± 20 | Ca2+ oscillations with a frequency of 1.53/min. | [11] |

| Rat Hepatocytes (from hypocalcemic rats) | 2-5 µM | 119 (median) | Not specified | Induced large amplitude, low-frequency oscillations. | [12] |

| Rat Hepatocytes (from normal rats) | 2-5 µM | 149 (median) | Not specified | Induced low amplitude, high-frequency oscillations. | [12] |

| Human Aortic Smooth Muscle Cells | 25 µM | Not specified | Significant Increase | Increase in [Ca2+]i was blocked by the α1 antagonist prazosin. | [13][14] |

| Rat Aorta Rings | EC50: 171.1 ± 31.2 nM | Not applicable | Rmax: 29.6% contraction | Dose-dependent contraction, a proxy for [Ca2+]i increase. | [15] |

Experimental Protocols for Measuring Intracellular Calcium

The most common method for measuring phenylephrine-induced changes in [Ca2+]i is fluorescence microscopy using calcium-sensitive dyes.[16][17] These dyes exhibit a change in their fluorescent properties upon binding to Ca2+.

General Experimental Protocol: Calcium Imaging

This protocol outlines a typical workflow for assessing [Ca2+]i changes in adherent cells.

-

Cell Culture and Plating:

-

Culture the desired cell type (e.g., vascular smooth muscle cells, hepatocytes, HEK293 cells expressing the α1-receptor) under appropriate conditions.

-

Plate cells onto glass-bottom dishes or coverslips suitable for microscopy 24-48 hours before the experiment.

-

-

Loading with Calcium Indicator Dye:

-

Prepare a loading buffer, often a balanced salt solution like Hanks' Balanced Salt Solution (HBSS) or a Ringer's solution.

-

Prepare a stock solution of a cell-permeant calcium indicator dye, such as Fura-2 AM, Fluo-4 AM, or Calcium Green 1 AM, typically in anhydrous DMSO.[13][16][18][19]

-

Dilute the dye stock into the loading buffer to a final concentration of 1-5 µM. A non-ionic surfactant like Pluronic F-127 is often included to aid dye solubilization.

-

Remove the culture medium from the cells and replace it with the dye-loading solution.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark to allow the dye to enter the cells and for intracellular esterases to cleave the AM ester group, trapping the active dye inside.[20]

-

-

Washing and Equilibration:

-

Wash the cells 2-3 times with fresh buffer to remove any extracellular dye.

-

Add fresh buffer and allow the cells to equilibrate for at least 20-30 minutes before starting the experiment.

-

-

Data Acquisition:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a perfusion system and a sensitive camera (e.g., sCMOS).

-

Establish Baseline: Record the basal fluorescence intensity for 1-2 minutes to establish a stable baseline. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording emission at ~510 nm.[18][21]

-

Stimulation: Perfuse the cells with a buffer containing the desired concentration of phenylephrine hydrochloride.

-

Record Response: Continuously record the fluorescence intensity changes over time to capture the transient calcium peak and any subsequent plateau or oscillations.

-

Controls: At the end of the experiment, positive controls (e.g., ionomycin (B1663694) to elicit maximal Ca2+ influx) and negative controls (e.g., a calcium chelator like EGTA) can be used for calibration purposes.[20]

-

-

Data Analysis:

-

For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2). This ratio is proportional to the [Ca2+]i and minimizes artifacts from uneven dye loading or photobleaching.[18]

-

For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change over baseline (F/F₀).

-

Plot the fluorescence ratio or relative intensity over time to visualize the calcium transient.

-

Phenylephrine-Induced Calcium Oscillations

In many cell types, particularly smooth muscle cells and hepatocytes, phenylephrine does not simply induce a single calcium peak but rather a series of repetitive spikes known as calcium oscillations.[10][22] The frequency and amplitude of these oscillations are often dose-dependent, with higher concentrations of phenylephrine leading to increased frequency and amplitude.[10] This oscillatory pattern is believed to encode information that allows for specific downstream cellular responses while minimizing cytotoxicity from sustained high calcium levels. The maintenance of these oscillations requires both the release of calcium from intracellular stores and the influx of extracellular calcium.[10]

Conclusion

Phenylephrine hydrochloride reliably increases intracellular calcium concentration through a well-characterized signaling pathway involving the α1-adrenergic receptor, Gq protein, and the second messenger IP3. This elevation in [Ca2+]i is the critical trigger for its physiological effects, most notably vasoconstriction. The dynamics of the calcium signal, including its amplitude, duration, and oscillatory behavior, are key determinants of the cellular response and can be precisely quantified using fluorescence-based imaging techniques. A thorough understanding of this pathway is essential for researchers in pharmacology and physiology and for professionals involved in the development of drugs targeting the adrenergic system.

References

- 1. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 2. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. consensus.app [consensus.app]

- 5. youtube.com [youtube.com]

- 6. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes of intracellular calcium concentrations by phenylephrine in renal arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 9. The role of alpha 1-adrenergic and muscarinic receptors in cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Intravenous anesthetics attenuate phenylephrine-induced calcium oscillations in individual pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hypocalcemia modifies the intracellular calcium response to the alpha 1-adrenergic agent phenylephrine in rat hepatocytes [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Calcium imaging - Wikipedia [en.wikipedia.org]

- 18. berthold.com [berthold.com]

- 19. researchgate.net [researchgate.net]

- 20. bu.edu [bu.edu]

- 21. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Photodynamic modulation by Victoria Blue BO of phenylephrine-induced calcium oscillations in freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylephrine Hydrochloride: A Technical Guide to its Role as a Selective Alpha-1 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine (B352888) hydrochloride is a synthetic sympathomimetic amine that functions as a potent and selective agonist for alpha-1 (α1) adrenergic receptors.[1][[“]][3] Its primary mechanism of action involves binding to and activating these receptors, which are predominantly located on the smooth muscles of blood vessels.[4] This activation initiates a well-defined intracellular signaling cascade, leading to vasoconstriction and a subsequent increase in systemic vascular resistance and blood pressure.[1][4] This technical guide provides an in-depth examination of the molecular pharmacology of phenylephrine, including its binding and functional characteristics, the intricacies of its signaling pathway, and detailed protocols for its experimental evaluation.

Mechanism of Action

Phenylephrine mimics the action of endogenous catecholamines, such as norepinephrine, by directly stimulating α1-adrenergic receptors.[1][4] It exhibits high selectivity for these receptors with minimal to no activity at alpha-2 or beta-adrenergic receptors.[1][5] The binding of phenylephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change that activates the associated heterotrimeric Gq protein.[4][6]

The activated Gαq subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) and dissociates from the Gβγ dimer.[7][8] The Gαq-GTP complex then activates the enzyme phospholipase C (PLC).[4][6][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6][7][8]

IP3, a soluble molecule, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[4][6] The resulting increase in intracellular calcium concentration, along with DAG's activation of protein kinase C (PKC), leads to the contraction of vascular smooth muscle, resulting in vasoconstriction.[1][4][9] This vasoconstriction increases total peripheral vascular resistance, leading to a rise in systolic and diastolic blood pressure.[1]

References

- 1. droracle.ai [droracle.ai]

- 2. consensus.app [consensus.app]

- 3. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

Investigating the Hypertrophic Effects of Phenylephrine on Heart Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy is a complex remodeling process of the heart characterized by an increase in cardiomyocyte size and overall myocardial mass.[1] While initially an adaptive response to stimuli like pressure overload or neurohormonal signals, prolonged hypertrophy can become pathological, often leading to heart failure.[1] Phenylephrine (B352888) (PE), a selective α1-adrenergic receptor (α1-AR) agonist, is a widely used pharmacological tool to induce and study hypertrophic responses in cardiomyocytes in vitro and in vivo.[2][3]

The α1-ARs are G protein-coupled receptors (GPCRs) that play a pivotal role in the development of cardiac hypertrophy.[1] Stimulation of these receptors by phenylephrine activates a cascade of intracellular signaling pathways that ultimately reprogram gene expression to promote cell growth, protein synthesis, and sarcomere organization. Understanding these mechanisms is crucial for identifying therapeutic targets to mitigate pathological cardiac remodeling.

This technical guide provides an in-depth overview of the core signaling pathways activated by phenylephrine in heart cells, detailed experimental protocols for inducing and quantifying cardiomyocyte hypertrophy, and a summary of key quantitative data from relevant studies.

Core Signaling Pathways in Phenylephrine-Induced Hypertrophy

Phenylephrine initiates a hypertrophic response primarily through the α1-adrenergic receptor, which is coupled to the Gq heterotrimeric G protein.[4][5] This activation triggers a well-defined signaling cascade that converges on several key downstream effectors responsible for mediating the hypertrophic phenotype.

The canonical pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses to the sarcoplasmic reticulum, inducing the release of stored calcium (Ca2+), while DAG, in concert with elevated Ca2+, activates Protein Kinase C (PKC).[5][6]

This initial cascade leads to the activation of several crucial downstream signaling modules:

-

Calcineurin-NFAT Pathway: The sustained elevation of intracellular Ca2+ activates calcineurin, a Ca2+/calmodulin-dependent phosphatase.[7][8] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor, promoting its translocation into the nucleus.[8] Nuclear NFAT collaborates with other transcription factors to activate the expression of pro-hypertrophic genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Phenylephrine stimulation robustly activates MAPK cascades, including the Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 kinases.[9][10] The ERK pathway, in particular, is a critical regulator of the increase in protein synthesis and changes in gene expression associated with hypertrophy.[2][11] Significant crosstalk exists between the MAPK and calcineurin-NFAT pathways, allowing for an integrated and coordinated hypertrophic response.[12][9]

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: In addition to activating calcineurin, the increase in intracellular Ca2+ also activates CaMKII.[13] Activated CaMKII can contribute to hypertrophy by phosphorylating various downstream targets and is implicated in modulating store-operated Ca2+ entry (SOCE), which provides another source of calcium for sustained signaling.[14]

Caption: Phenylephrine-induced hypertrophic signaling cascade in cardiomyocytes.

Experimental Models and Protocols

The most common in vitro model for studying cardiomyocyte hypertrophy is the primary culture of neonatal rat ventricular myocytes (NRVMs).[15][16] These cells are post-mitotic and respond to hypertrophic stimuli, such as phenylephrine, by increasing in size and reactivating a fetal gene program, closely mimicking the in vivo response.

Caption: Standard experimental workflow for in vitro cardiomyocyte hypertrophy studies.

Detailed Protocol: Induction of Hypertrophy in NRVMs

-

Cell Isolation and Culture:

-

Isolate hearts from 1-2 day old Sprague-Dawley rat pups.

-

Mince the ventricular tissue and perform sequential enzymatic digestions (e.g., using trypsin and collagenase).

-

Enrich for cardiomyocytes by pre-plating the cell suspension for 60-90 minutes; fibroblasts adhere more rapidly, leaving myocytes in the supernatant.

-

Plate the purified cardiomyocytes on fibronectin or laminin-coated culture dishes in a suitable medium (e.g., DMEM/F12) supplemented with serum.

-

After 24 hours, replace the medium with serum-free medium to induce quiescence.

-

-

Phenylephrine Treatment:

-

Prepare a stock solution of phenylephrine (e.g., 100 mM in water).

-

After 24 hours of serum starvation, treat the cardiomyocytes with phenylephrine at a final concentration typically ranging from 10 µM to 100 µM.[11][16][17] An α1-AR antagonist like prazosin (B1663645) can be used as a negative control to confirm receptor specificity.

-

Incubate the cells for 24 to 48 hours to allow for the development of the hypertrophic phenotype.[16]

-

Detailed Protocol: Quantification of Hypertrophic Markers

-

Cell Size Measurement (Immunofluorescence):

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block with a solution containing bovine serum albumin (BSA) for 1 hour.

-

Incubate with a primary antibody against a sarcomeric protein (e.g., mouse anti-α-actinin) overnight at 4°C.[16] Alternatively, stain with fluorescently-conjugated Wheat Germ Agglutinin (WGA), which binds to glycoproteins on the cell surface.[3][18]

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.

-

Counterstain nuclei with DAPI.

-

Acquire images using fluorescence microscopy and measure the surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).

-

-

Gene Expression Analysis (qRT-PCR):

-

Lyse cells and extract total RNA using a suitable kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for hypertrophic marker genes:

-

Normalize expression levels to a stable housekeeping gene (e.g., GAPDH).

-

Quantitative Data on Phenylephrine-Induced Hypertrophy

The following tables summarize quantitative data from studies investigating the hypertrophic effects of phenylephrine on cardiomyocytes.

Table 1: Effects of Phenylephrine on Cardiomyocyte Size

| Treatment & Duration | Cell Type | Measurement | Result | Reference |

|---|---|---|---|---|

| Phenylephrine (10 µM), 48h | NRVMs | Myocyte Area | 49% increase | [11] |

| Phenylephrine (10 µM) | NRVMs | Cell Size | 35% increase | [19] |

| Phenylephrine (100 µM), 24h | H9c2 Cells | Cell Surface Area | Significant increase | [17] |

| Phenylephrine | Mouse Myocytes | Myocyte Size | Gradual increase, plateauing at Day 3 |[3] |

Table 2: Effects of Phenylephrine on Protein Synthesis & Hypertrophic Gene Expression

| Treatment & Duration | Cell Type | Measurement | Result | Reference |

|---|---|---|---|---|

| Phenylephrine | NRVMs | Protein Synthesis | 35% increase | [11] |

| Phenylephrine (50 µM), 48h | NRVMs | Protein/DNA Ratio | Significant increase | [16] |

| Phenylephrine (10 µM) | NRVMs | ANF-luciferase Reporter | 10- to 24-fold increase | [20] |

| Phenylephrine (50 µM), 48h | NRVMs | ANP, BNP, MYH7 mRNA | Significant increase | [16] |

| Phenylephrine (50 µM) | NRVMs | Nppa, Nppb, Myh7 mRNA | Time-dependent increase |[15] |

Conclusion

Phenylephrine is a robust and reliable agent for inducing a hypertrophic phenotype in cardiomyocytes, making it an invaluable tool for cardiovascular research. Its effects are mediated primarily through the α1-adrenergic receptor and the subsequent activation of the Gq-PLC-PKC signaling axis. This cascade triggers downstream effectors, including the calcineurin-NFAT, MAPK, and CaMKII pathways, which orchestrate the transcriptional and translational changes that define cell growth. The experimental protocols outlined in this guide represent standard, validated methods for studying these phenomena in vitro. The quantitative data consistently demonstrate significant increases in cell size, protein synthesis, and the expression of fetal cardiac genes upon phenylephrine stimulation. A thorough understanding of these pathways and methodologies is essential for professionals engaged in the study of cardiac pathophysiology and the development of novel therapeutics for heart disease.

References

- 1. The alpha1-adrenergic receptors in cardiac hypertrophy: signaling mechanisms and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid onset fibrotic remodeling and ventricular dysfunction induced by phenylephrine involve targeted reprogramming of myocyte and fibroblast transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of mitogen-activated protein kinase in cardiac hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic activation of extracellular-signal-regulated protein kinases by phenylephrine is required to elicit a hypertrophic response in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CaMKIIδ meditates phenylephrine induced cardiomyocyte hypertrophy through store-operated Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-dependent Effects of PRC2 and HDAC Inhibitors on Cardiomyocyte Hypertrophy Induced by Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. KoreaMed Synapse [synapse.koreamed.org]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of phenylephrine-induced cardiomyocyte hypertrophy by activation of multiple adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Impact of Phenylephrine Hydrochloride on Vascular Smooth Muscle Constriction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylephrine (B352888) hydrochloride is a potent and selective α1-adrenergic receptor agonist widely utilized as a vasopressor. Its primary mechanism of action involves the direct stimulation of α1-adrenergic receptors on vascular smooth muscle cells (VSMCs). This activation initiates a well-defined signaling cascade, leading to a significant increase in intracellular calcium concentration and sensitization of the contractile apparatus, culminating in robust vasoconstriction. This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, quantitative pharmacological data, and standard experimental protocols related to the vasoconstrictive effects of phenylephrine. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.

Mechanism of Action

Phenylephrine hydrochloride exerts its vasoconstrictive effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the plasma membrane of vascular smooth muscle cells.[1][2][3] Unlike some sympathomimetic amines, phenylephrine is a direct-acting agonist and does not rely on the release of endogenous norepinephrine (B1679862) to produce its effects.[2][3] The α1-adrenoceptor family includes three subtypes: α1A, α1B, and α1D, all of which are coupled to the Gq/11 family of G-proteins.[4] The specific subtype responsible for phenylephrine-induced constriction can vary depending on the vascular bed.[5]

Upon agonist binding, the associated Gq protein is activated, which in turn stimulates the membrane-bound enzyme phospholipase C (PLC).[1][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6]

This initiation of the signaling cascade leads to two primary events that drive muscle contraction:

-

Calcium Release from Intracellular Stores: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs.[1][6][7] This binding triggers the release of stored Ca2+ into the cytosol, leading to a rapid, transient increase in intracellular calcium concentration, which is responsible for the initial phasic component of the contraction.[8][9]

-

Activation of Protein Kinase C (PKC) and Calcium Influx: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[1][4] PKC contributes to the contractile response through multiple mechanisms, including the phosphorylation of various target proteins that enhance the sensitivity of the contractile machinery to Ca2+. Additionally, the overall signaling cascade promotes the influx of extracellular Ca2+ through voltage-gated and non-selective cation channels, which is crucial for maintaining the sustained, tonic phase of the contraction.[8][9][10]

The elevated cytosolic Ca2+ binds to calmodulin, and this Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[11] MLCK then phosphorylates the regulatory light chain of myosin II, enabling the cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction.[11]

Signaling Pathways

The signaling cascade initiated by phenylephrine is a classic example of Gq-coupled receptor activation. A diagrammatic representation of this pathway is provided below.

Caption: Phenylephrine signaling cascade in vascular smooth muscle.

Quantitative Data on Phenylephrine-Induced Vasoconstriction

The potency (EC50 or pEC50) and efficacy (Emax) of phenylephrine can vary significantly depending on the species, vascular bed, and experimental conditions (e.g., presence or absence of endothelium). The following tables summarize quantitative data from various studies.

Table 1: Potency (EC50/pEC50) of Phenylephrine in Various Arteries

| Artery Type | Species | Endothelium | EC50 (M) | pEC50 (-log M) | Reference |

| Thoracic Aorta | Rat | Intact | - | 5.77 | [4] |

| Mesenteric Artery | Rat | Intact | - | 6.20 ± 0.05 | [12] |

| Tail Artery | Rat | Intact | - | 6.01 ± 0.04 | [12] |

| Internal Mammary Artery | Human | Intact | 1.4 x 10⁻⁶ | - | [1] |

| Saphenous Vein | Human | Intact | 1.8 x 10⁻⁶ | - | [1] |

| Saphenous Artery | Rat | Intact | 5.07 x 10⁻⁶ | - | [8] |

| Saphenous Artery (LPS-treated) | Rat | Intact | 10.82 x 10⁻⁶ | - | [8] |

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Efficacy (Emax) of Phenylephrine in Rat Arteries

| Artery Type | Condition | Emax (% of KCl response) | Reference |

| Thoracic Aorta | Control | 102.8 ± 3.9 | [12] |

| Thoracic Aorta | Ouabain-treated | 67.1 ± 10.1 | [12] |

| Superior Mesenteric Artery | Control | 82.5 ± 7.5 | [12] |

| Superior Mesenteric Artery | Ouabain-treated | 52.2 ± 5.8 | [12] |

| Thoracic Aorta | Control | 100 | [13] |

| Thoracic Aorta | L-NAME treated | 163.38 ± 21.06 | [13] |

| Thoracic Aorta | Lerimazoline (10⁻⁴ M) treated | 55.95 ± 6.47 | [13] |

Emax values are often expressed as a percentage of the maximal contraction induced by a standard depolarizing agent like potassium chloride (KCl).

Experimental Protocols

The most common ex vivo method for studying the effects of phenylephrine on vascular smooth muscle is the isolated tissue organ bath assay, often using aortic rings.

Protocol: Isolated Rat Thoracic Aorta Contraction Assay

1. Tissue Dissection and Preparation:

-

Humanely euthanize a rat (e.g., male Wistar, 250-300g) following approved animal care guidelines.

-

Perform a thoracotomy to expose the thoracic aorta. Carefully dissect the descending thoracic aorta, cleaning it of adhering fat and connective tissue in a petri dish filled with cold, oxygenated Krebs-Henseleit solution.

-

Cut the cleaned aorta into rings of 3-5 mm in length.

-

(Optional) For endothelium-denuded preparations, gently rub the inner surface of the ring with a fine wire or wooden stick.

2. Krebs-Henseleit Solution (Composition in mM):

-

NaCl: 118.4

-

KCl: 4.7

-

CaCl2: 2.5

-

MgSO4: 1.2

-

KH2PO4: 1.2

-

NaHCO3: 25.0

-

Glucose: 11.1

-

The solution should be freshly prepared, maintained at 37°C, and continuously gassed with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a physiological pH of ~7.4.

3. Mounting and Equilibration:

-

Mount each aortic ring in an organ bath chamber (e.g., 10 mL) containing the gassed Krebs-Henseleit solution at 37°C.

-

Suspend the rings between two stainless steel hooks. One hook is fixed, and the other is connected to an isometric force transducer.

-

Apply a resting tension of 1.0-1.5 g and allow the tissue to equilibrate for 60-90 minutes. During this period, wash the rings with fresh solution every 15-20 minutes.

4. Viability and Endothelium Integrity Check:

-

Viability: After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM). This confirms the viability of the smooth muscle and provides a reference for maximal contraction. Wash the tissue thoroughly until it returns to baseline tension.

-

Endothelium Integrity: Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add acetylcholine (B1216132) (ACh, e.g., 10 µM). A relaxation of >80% indicates a healthy, intact endothelium. The absence of relaxation confirms successful denudation.

5. Generating a Cumulative Concentration-Response Curve:

-

After the integrity check and return to baseline, add phenylephrine to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻⁹ M, 3x10⁻⁹ M, 10⁻⁸ M, etc., up to 10⁻⁴ M).

-

Allow the contraction to stabilize at each concentration before adding the next.

-

Record the isometric tension continuously using a data acquisition system.

6. Data Analysis:

-

The contractile response at each concentration is typically expressed as a percentage of the maximal contraction induced by KCl.

-

Plot the log of the phenylephrine concentration against the response.

-

Use a non-linear regression (e.g., sigmoidal dose-response curve) to calculate the EC50 (or pEC50) and the Emax.

References

- 1. Differences in alpha-adrenergic responsiveness between human internal mammary arteries and saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.4. Rat-Isolated Aorta Model [bio-protocol.org]

- 3. Impaired reactivity of rat aorta to phenylephrine and KCl after prolonged hypoxia: role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. reference.medscape.com [reference.medscape.com]

- 6. Fast kinetics of fundamental aortic contraction to phenylephrine compared to KCl only in male prepubertal and adult rats [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. Reduced vascular response to phenylephrine during exposure to lipopolysaccharide in vitro involves nitric oxide and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pulmcrit - An alternative viewpoint on phenylephrine infusions [emcrit.org]

- 10. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Therapeutic Avenues: An In-depth Technical Guide to the Off-Label Applications of Phenylephrine Hydrochloride in Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Phenylephrine (B352888) hydrochloride, a well-established alpha-1 adrenergic receptor agonist, is clinically utilized primarily for its vasoconstrictive and mydriatic properties. However, its utility extends far beyond its approved indications, with a growing body of preclinical research exploring its off-label applications in a variety of experimental models. This technical guide provides a comprehensive overview of these emerging uses, detailing the underlying signaling pathways, experimental protocols, and key quantitative data to support further investigation and drug development efforts.

Cardiovascular Research: Modeling Cardiac Hypertrophy and Heart Failure

Phenylephrine is extensively used to induce cardiac hypertrophy and heart failure in rodent models, providing a valuable platform to study the pathophysiology of these conditions and test novel therapeutic interventions. By chronically stimulating α1-adrenergic receptors, phenylephrine triggers a cascade of intracellular events that lead to cardiomyocyte growth, fibrosis, and ultimately, cardiac dysfunction.

Quantitative Data Summary: Cardiac Models

| Experimental Model | Species/Cell Line | Phenylephrine Administration | Key Quantitative Outcomes | Reference(s) |

| Cardiac Hypertrophy and Fibrosis | Mouse | 20 mg/kg, subcutaneous injection every other day for 7 days | Increased ejection fraction, decreased chamber size, diastolic dysfunction, extensive fibrotic remodeling.[1] | [1] |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | Mouse | 50 µg/g/day via osmotic minipump for 3, 10, or 28 days (co-administered with Angiotensin II) | Exercise intolerance, pulmonary edema, concentric myocardial hypertrophy, diastolic dysfunction, microvascular impairment, and fibrosis.[2] | [2] |